Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate
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Overview
Description
Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a tosyl group and an acetamido group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target proteins. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(2-(1-piperidinyl)acetamido)benzoate: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.
Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group, leading to variations in physical and chemical properties.
Uniqueness
Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is unique due to the presence of both the tosyl and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
butyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5S/c1-3-4-17-32-25(29)20-10-12-21(13-11-20)26-24(28)18-22-7-5-6-16-27(22)33(30,31)23-14-8-19(2)9-15-23/h8-15,22H,3-7,16-18H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKQAJFMPQMDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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